Home > Products > Screening Compounds P36584 > 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one - 362656-23-3

8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Catalog Number: EVT-3268701
CAS Number: 362656-23-3
Molecular Formula: C14H17N3OS
Molecular Weight: 275.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a key intermediate in the synthesis of Palbociclib []. Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are involved in the regulation of the cell cycle [].

6-Bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound is a key intermediate in the synthesis of Palbociclib. []
  • Relevance: This compound shares the core pyrido[2,3-d]pyrimidine structure with 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. The key difference lies in the presence of a bromine atom at the 6-position and a methylsulfinyl group at the 2-position instead of a methylthio group in the target compound. The synthesis of this intermediate, as described in [], highlights a potential route for modifying the 2-position of the target compound.

Palbociclib (6-Acetyl-8-cyclopentyl-5-methyl-2-(5-(piperazin-1-yl)pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one)

  • Compound Description: Palbociclib is a selective cyclin-dependent kinase 4/6 inhibitor approved for treating metastatic breast cancer. [, , , , , , , , , , , , , , ]

8-cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

  • Compound Description: CKIA is a 124I-labeled small molecule CDK4 inhibitor. [, ]
  • Relevance: CKIA exhibits structural similarities to both the target compound and Palbociclib, sharing the 8-cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one core. Unlike the target compound, CKIA has an iodine atom at the 6-position and a 4-piperazin-1-yl-phenylamino group at the 2-position. This comparison emphasizes the possibility of introducing various substituents at the 2- and 6-positions of the core structure to modulate its biological activity. []

8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

  • Compound Description: Similar to CKIA, CKIB is another 124I-labeled small molecule CDK4 inhibitor. [, ]
  • Relevance: CKIB closely resembles CKIA structurally, differing only in the position of the piperazine nitrogen on the pyridine ring at the 2-position. This subtle difference highlights the importance of positional isomerism in modulating the biological activity of these pyrido[2,3-d]pyrimidine derivatives. []

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

  • Compound Description: This compound is a potent multikinase inhibitor with activity against CDK4/CYCLIN D1 and ARK5 kinases. []
  • Relevance: Compound 7x shares the 8-cyclopentyl-pyrido[2,3-d]pyrimidin-7(8H)-one core with the target compound and features a 4-(4-methyl-piperazin-1-yl)-phenylamino substituent at the 2-position. This compound demonstrates the possibility of incorporating a nitrile group at the 6-position, potentially influencing its kinase inhibitory activity compared to 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. []
Overview

8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound classified under the pyrido[2,3-d]pyrimidine family. This compound is characterized by a unique structure that includes a cyclopentyl group, a methyl group, and a methylthio group attached to a pyrido[2,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications, particularly as a scaffold for the development of kinase inhibitors, which are crucial in cancer treatment and other therapeutic areas .

Synthesis Analysis

The synthesis of 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. A common method involves:

  1. Starting Material: The synthesis often begins with 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones.
  2. Oxidative Dehydrogenation: This process is carried out by irradiating the 5,6-dihydro derivative in dimethyl sulfoxide at room temperature in the presence of air. No external photosensitizer is required for this autocatalytic photoinduced oxidative dehydrogenation reaction.
  3. Alternative Routes: Other synthetic methodologies may involve constructing the compound from preformed pyrimidine or pyridine rings, utilizing various reagents and conditions tailored to achieve the desired product .
Molecular Structure Analysis

The molecular formula of 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is C14H17N3OSC_{14}H_{17}N_{3}OS with a molecular weight of approximately 275.37 g/mol. The structural components include:

  • Pyrido[2,3-d]pyrimidine Core: A bicyclic structure that contributes to its pharmacological properties.
  • Substituents: The presence of cyclopentyl and methylthio groups enhances its biological activity and solubility characteristics.

The compound's InChI representation is InChI=1S/C14H17N3OS/c1-9-7-12(18)17(10-5-3-4-6-10)13-11(9)8-15-14(16-13)19-2/h7-8,10H,3-6H2,1-2H3, which provides insight into its connectivity and stereochemistry .

Chemical Reactions Analysis

8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions:

  1. Oxidation: The primary reaction involves oxidative dehydrogenation to convert the saturated 5,6-dihydro derivative into its unsaturated form.
  2. Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of functional groups that can act as leaving groups or electrophiles.
  3. Reduction Reactions: Potential reduction pathways may also be explored depending on the substituents present on the pyrido-pyrimidine structure.

These reactions are essential for modifying the compound for specific biological activities or improving its pharmacokinetic properties .

Mechanism of Action

The mechanism of action for 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one primarily revolves around its role as a kinase inhibitor:

  1. Targeting Kinases: The compound interacts with specific kinases involved in cellular signaling pathways that regulate cell growth and proliferation.
  2. Inhibition Mechanism: By binding to these kinases, it prevents their activation or function, leading to reduced cell proliferation in cancerous tissues.
  3. Biological Activity: Studies indicate that modifications on the pyrido-pyrimidine scaffold can significantly influence its binding affinity and specificity for different kinases, making it a valuable candidate for drug development .
Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one include:

  • Appearance: Typically appears as a solid at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but should be protected from light and moisture to prevent degradation.

These properties are crucial for determining suitable formulations for pharmaceutical applications and ensuring stability during storage and handling .

Applications

The scientific applications of 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are diverse:

  1. Medicinal Chemistry: It serves as a scaffold for developing new kinase inhibitors aimed at treating various cancers.
  2. Biological Research: Used as a tool compound to study kinase signaling pathways and their implications in disease mechanisms.
  3. Pharmaceutical Development: Potentially applicable in drug formulation processes aimed at enhancing bioavailability and therapeutic efficacy.

Research continues to explore further modifications of this compound to optimize its pharmacological profile and broaden its application scope in therapeutic contexts .

Properties

CAS Number

362656-23-3

Product Name

8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

8-cyclopentyl-5-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

InChI

InChI=1S/C14H17N3OS/c1-9-7-12(18)17(10-5-3-4-6-10)13-11(9)8-15-14(16-13)19-2/h7-8,10H,3-6H2,1-2H3

InChI Key

KKDBBMQOMJUVIZ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)SC)C3CCCC3

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)SC)C3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.